4-Methyl-1,10-phenanthroline

Catalog No.
S1894672
CAS No.
31301-28-7
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,10-phenanthroline

CAS Number

31301-28-7

Product Name

4-Methyl-1,10-phenanthroline

IUPAC Name

4-methyl-1,10-phenanthroline

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3

InChI Key

NAZZKEZTSOOCSZ-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3

Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3

Ligand in Coordination Chemistry

4-Methyl-1,10-phenanthroline (4-Me-phen) is a heterocyclic aromatic organic compound studied in coordination chemistry for its ability to form complexes with various metal ions. These complexes can exhibit interesting properties depending on the metal involved. For instance, research has explored the use of 4-Me-phen complexes with ruthenium and iridium for applications in photocatalysis and light-emitting devices [].

Here, the 4-Me-phen molecule acts as a bidentate ligand, meaning it can bind to a central metal atom through two nitrogen atoms in its structure. This chelating effect influences the electronic properties and reactivity of the resulting complex [].

Organic Synthesis

Research has investigated the use of 4-Methyl-1,10-phenanthroline as a building block in organic synthesis. Its reactive sites allow for further functionalization, enabling the creation of more complex molecules with potential applications in various fields. Studies have explored its use in the synthesis of ligands for other metal complexes and the development of new types of fluorescent probes [].

Material Science Applications

The unique properties of 4-Methyl-1,10-phenanthroline have also attracted interest in material science research. Studies have explored its potential use in the development of new functional materials. For example, research has investigated incorporating 4-Me-phen into metal-organic frameworks (MOFs) to create materials with enhanced stability and photoluminescence properties [].

4-Methyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C13H10N2C_{13}H_{10}N_2. It features a phenanthroline structure, which consists of three fused aromatic rings, with a methyl group attached to the nitrogen atom at position 4. This compound is notable for its ability to form stable complexes with metal ions, making it significant in coordination chemistry and various applications in analytical and biological fields.

The primary mechanism of action of 4-Mephen lies in its ability to form coordination complexes with metal ions. The lone pairs on its nitrogen atoms interact with the empty orbitals of the metal ion, creating a stable complex with altered properties compared to the free metal ion. These complexes can exhibit various functionalities depending on the metal and surrounding environment. For instance, 4-Mephen complexes can act as catalysts in chemical reactions, luminescent materials, or electron transfer agents depending on the specific application [, ].

, particularly in coordination with transition metals. For example, it can form complexes with iron(II) ions, leading to interesting kinetic properties when reacting with cyanide ions. The kinetics of this reaction have been studied extensively, revealing insights into the stability and reactivity of the resulting complexes . Additionally, it can undergo functionalization reactions, such as transition-metal-catalyzed reactions that allow for the introduction of various substituents on the phenanthroline core .

Research indicates that 4-methyl-1,10-phenanthroline exhibits notable biological activities. It has been shown to have antimicrobial properties and may also play a role in inhibiting certain enzymes. Its derivatives have been studied for their potential as anticancer agents due to their ability to interact with DNA and affect cellular processes . The compound's interaction with biological systems often involves its coordination with metal ions, which can enhance its efficacy in therapeutic applications.

Several methods exist for synthesizing 4-methyl-1,10-phenanthroline:

  • Reduction Reactions: One efficient synthesis route involves the reduction of 8-methyl-1,10-phenanthroline using sodium borohydride in the presence of palladium on carbon as a catalyst .
  • Oxidation Reactions: The compound can also be synthesized through oxidation processes involving peroxomonosulfate ion in acidic conditions, which allows for selective transformations of phenanthroline derivatives .
  • Functionalization Techniques: Transition-metal-catalyzed functionalization methods have been developed to modify the phenanthroline framework, allowing for the introduction of various functional groups at specific positions .

4-Methyl-1,10-phenanthroline has diverse applications across multiple fields:

  • Coordination Chemistry: It is widely used as a ligand in coordination complexes due to its ability to stabilize metal ions.
  • Analytical Chemistry: The compound serves as a reagent for detecting metal ions and has applications in electrochemical sensors.
  • Biological Research: Its derivatives are explored for potential therapeutic uses, including anticancer and antimicrobial agents.

Interaction studies involving 4-methyl-1,10-phenanthroline often focus on its complexation with metal ions. These studies reveal how the compound's structure influences its binding affinity and selectivity towards different metals. For instance, research has shown that 4-methyl-1,10-phenanthroline forms stable complexes with iron(II), which can be analyzed using spectroscopic techniques . Understanding these interactions is crucial for developing new materials and therapeutic agents.

Several compounds share structural similarities with 4-methyl-1,10-phenanthroline. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
1,10-PhenanthrolineNo methyl group; base structureStronger coordination abilities
2-Methyl-1,10-phenanthrolineMethyl group at position 2Different reactivity patterns
5-Methyl-1,10-phenanthrolineMethyl group at position 5Altered electronic properties
4,7-Dimethyl-1,10-phenanthrolineTwo methyl groups at positions 4 and 7Enhanced solubility and stability

Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substituents or structural configurations. The presence of the methyl group at position 4 in 4-methyl-1,10-phenanthroline contributes to its unique properties compared to its analogs.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31301-28-7

Wikipedia

4-Methyl-1,10-phenanthroline

General Manufacturing Information

1,10-Phenanthroline, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-16

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